molecular formula C23H31N3O3S B2457458 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 878054-38-7

2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2457458
CAS No.: 878054-38-7
M. Wt: 429.58
InChI Key: ZBYLVXTUDIEHFP-UHFFFAOYSA-N
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Description

2-{[1-(2-Azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide is an intriguing compound, combining diverse functional groups and structural features that result in significant scientific interest

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, beginning with the formation of the core indole structure. The indole is then functionalized to introduce the azepan and tetrahydrofuran moieties. Key steps include:

  • Indole Formation: : A Fischer indole synthesis or a palladium-catalyzed cyclization might be employed.

  • Functionalization: : Introduction of the azepan group via alkylation or acylation reactions.

  • Thioether Formation: : Reacting a thiol derivative with the indole intermediate.

  • Final Acylation: : Attaching the tetrahydrofuran-2-ylmethyl group to complete the molecule.

Industrial Production Methods

On an industrial scale, the synthesis might involve:

  • Bulk Reactors: : Utilizing large-scale reactors to handle multistep synthesis.

  • Optimization: : Process optimization to enhance yield and purity.

  • Continuous Flow Techniques: : Implementing continuous flow chemistry for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo redox reactions, particularly affecting the indole ring or the azepan moiety.

  • Substitution Reactions: : Nucleophilic and electrophilic substitution reactions on the indole or azepan components.

  • Cyclization and Ring-Opening: : Involving the tetrahydrofuran and azepan rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles/Electrophiles: : Various organometallic reagents or halogenated compounds.

Major Products

The major products from these reactions include derivatives that maintain the core structure but introduce new functional groups or alter existing ones, potentially enhancing bioactivity or material properties.

Scientific Research Applications

Chemistry and Biology

The compound's structure makes it an interesting subject for studies in molecular interactions and synthetic analogues. It's used in probing enzyme mechanisms or as a scaffold for drug development.

Medicine

In pharmacology, the compound may exhibit biological activities such as enzyme inhibition or receptor modulation. Its detailed structure allows for significant specificity in binding to biological targets.

Industry

Used in material sciences, this compound might serve as a building block for polymers or nanomaterials, impacting fields from electronics to biomedicine.

Mechanism of Action

Mechanistic Insights

The compound likely interacts with biological molecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The indole and azepan rings can form specific interactions with proteins or nucleic acids.

Molecular Targets and Pathways

Potential targets include enzymes like kinases or phosphatases, and receptors involved in signal transduction. Pathway analysis might reveal effects on cellular processes such as apoptosis, proliferation, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-Piperidin-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide: : Slight modification in the azepan ring.

  • 2-{[1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide: : Morpholine instead of azepan.

  • 2-{[1-(2-Oxopyrrolidin-1-yl)-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide: : Pyrrolidinone substitution.

Uniqueness

The unique combination of an azepan ring with an indole-thioether structure distinguishes it from similar compounds, potentially offering different pharmacokinetic and dynamic profiles.

Conclusion

The compound 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide represents a fascinating example of modern synthetic chemistry, combining functional groups in a way that allows for a diverse range of applications, from fundamental scientific research to practical industrial uses. Its unique structure and reactivity open numerous possibilities for further exploration and development.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c27-22(24-14-18-8-7-13-29-18)17-30-21-15-26(20-10-4-3-9-19(20)21)16-23(28)25-11-5-1-2-6-12-25/h3-4,9-10,15,18H,1-2,5-8,11-14,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYLVXTUDIEHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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